2-(三氟甲氧基)-DL-苯丙氨酸

描述

Synthesis Analysis

The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis

The molecular structure of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline and similar molecules has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Chemical Reactions Analysis

DNTFB, TFMS and TFBz have been used as a source of nucleophilic OCF3 by slow release of trifluoromethoxide, but relatively reactive substrates are required . More recently, reagents that generate electrophilic OCF3 or a radical of OCF3 have been reported .Physical And Chemical Properties Analysis

The liquid crystalline properties of derivatives of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline have been investigated, revealing that certain derivatives exhibit stable smectic phases.科学研究应用

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group, which is present in 2-(Trifluoromethoxy)-DL-phenylalanine, has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis of Trifluoromethoxypyrazines

The trifluoromethoxy group has been incorporated into organic molecules, including pyrazines . Efficient and scalable methods for 2-chloro-5-trifluoromethoxypyrazine synthesis have been developed, showing the synthetic utility of this molecule for Buchwald-Hartwig amination and the Kumada-Corriu and Suzuki and Sonogashira coupling reactions .

Biological and Material Sciences

The trifluoromethoxy group has gained considerable interest from the modern synthetic audience due to its high influence on molecules for biological and material sciences . This moiety is often viewed as a privileged substituent in the field of medicinal chemistry and is routinely considered during drug design .

Hydrophobic Substituent

The trifluoromethoxy group is one of the most hydrophobic substituents . This unique property can be leveraged in the design of molecules where hydrophobicity is a desired characteristic.

Stability of Trifluoromethoxy Group

The trifluoromethoxy group attached to aromatics and heteroaromatics is relatively inert and demonstrates the highest stability towards heating, acidic or basic conditions among other fluorine-containing substituents . This makes it a valuable group in the synthesis of stable compounds.

Schiff Bases Synthesis

2-(Trifluoromethoxy) aniline, a derivative of 2-(Trifluoromethoxy)-DL-phenylalanine, has been used in the synthesis of Schiff bases by reacting with different aromatic aldehydes . These Schiff base compounds have been characterized by spectroscopic and analytical methods .

安全和危害

未来方向

Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Therefore, future research may focus on developing more direct and manageable methods for synthesizing these compounds.

作用机制

Target of Action

A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli . This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins .

Mode of Action

The related compound mentioned above acts by inhibiting the function of methionine aminopeptidase . This inhibition disrupts protein synthesis, affecting the growth and survival of the organism .

Biochemical Pathways

The inhibition of methionine aminopeptidase by the related compound would affect protein synthesis, which is a fundamental biochemical pathway in all living organisms .

Result of Action

The inhibition of methionine aminopeptidase by the related compound would likely result in disrupted protein synthesis, affecting the growth and survival of the organism .

属性

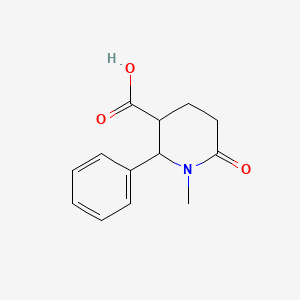

IUPAC Name |

2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKLBNKYRAICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)-DL-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)

![Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate](/img/structure/B3091581.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B3091612.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091618.png)

![[(4Z,6Z,10Z)-13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B3091636.png)

![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime](/img/structure/B3091638.png)

![(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3091652.png)

![Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B3091661.png)

![2-[(4-Bromophenyl)amino]butanohydrazide](/img/structure/B3091674.png)